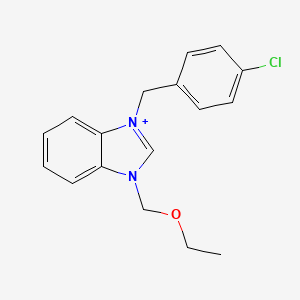
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a synthetic lipid compound. It is primarily used in the synthesis of lipid nanoparticles, which are crucial in drug delivery systems, particularly for mRNA vaccines. This compound is characterized by its long hydrocarbon chains and functional groups that enable it to interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps:
Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a catalyst such as sulfuric acid.
Amination: The ester is then reacted with 2-hydroxyethylamine to introduce the amino group.
Alkylation: The final step involves the alkylation of the amino group with 4-(hexyloxy)-4-oxobutyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in drug delivery and other fields.
Scientific Research Applications
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Plays a role in the study of lipid interactions with biological membranes.
Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.
Industry: Used in the production of specialized lipid-based materials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, while the functional groups facilitate interactions with other molecules. This integration enhances the delivery of therapeutic agents encapsulated within lipid nanoparticles.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- 7-((2-Hydroxyethyl)(8-nonyloxy)-8-oxooctyl)aminoheptyl 2-octyldecanoate
Uniqueness
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific functional groups that enhance its ability to form stable lipid nanoparticles. This stability is crucial for the effective delivery of mRNA vaccines, making it a valuable compound in modern medicine.
Properties
Molecular Formula |
C37H73NO5 |
|---|---|
Molecular Weight |
612.0 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(4-hexoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C37H73NO5/c1-4-7-10-13-16-20-26-35(27-21-17-14-11-8-5-2)43-37(41)28-22-18-15-19-23-30-38(32-33-39)31-25-29-36(40)42-34-24-12-9-6-3/h35,39H,4-34H2,1-3H3 |
InChI Key |
ZASYBSZHBWXDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


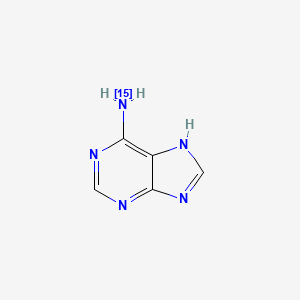
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358456.png)
![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)
![2-(3-Bromo-4-(((2,4-diamino-5-(2,3-dibromopropyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl)amino)benzamido)pentanedioic acid](/img/structure/B13358467.png)
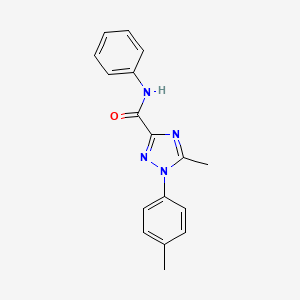
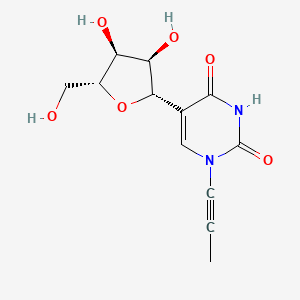
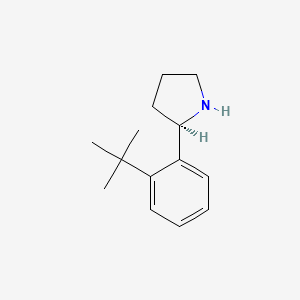
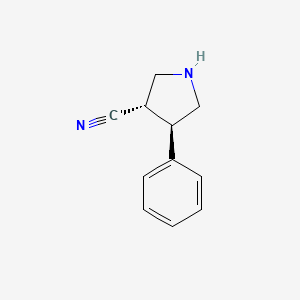
![N-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl}-4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanamide](/img/structure/B13358510.png)
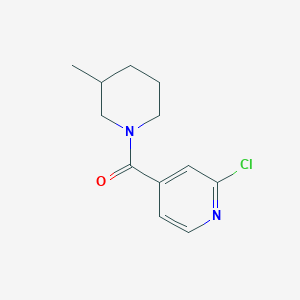
![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358525.png)
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13358528.png)
